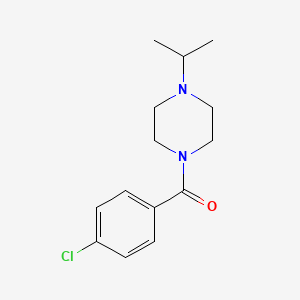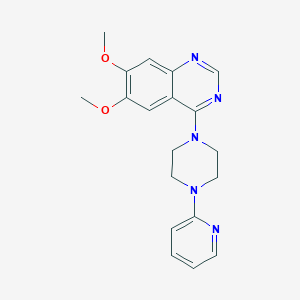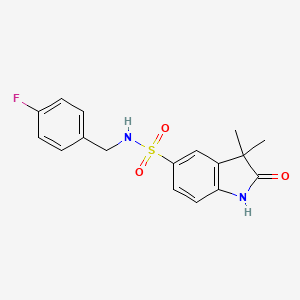
4-Imidazol-1-yl-6-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imidazol-1-yl-6-methylquinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both imidazole and quinazoline rings in its structure.
Wirkmechanismus
The mechanism of action of 4-Imidazol-1-yl-6-methylquinazoline involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of protein kinases such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) which are overexpressed in many types of cancer cells. Inhibition of these protein kinases leads to the inhibition of downstream signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-Imidazol-1-yl-6-methylquinazoline exhibits various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspases (enzymes that cleave proteins) and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been found to inhibit angiogenesis (formation of new blood vessels) which is essential for the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Imidazol-1-yl-6-methylquinazoline in lab experiments is its potent anti-cancer activity against various types of cancer cells. This compound has been found to exhibit high selectivity towards cancer cells and low toxicity towards normal cells. Additionally, the synthesis of this compound is relatively simple and can be achieved with high yield and purity.
One of the limitations of using 4-Imidazol-1-yl-6-methylquinazoline in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound in in vivo experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Imidazol-1-yl-6-methylquinazoline. One direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways that it targets. This can help to optimize its use in lab experiments and potentially lead to the development of new cancer therapies.
Another direction is to investigate the potential applications of this compound in other fields of scientific research such as neurobiology and immunology. Preliminary studies have shown that 4-Imidazol-1-yl-6-methylquinazoline exhibits potential applications in these fields, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 4-Imidazol-1-yl-6-methylquinazoline is a promising compound that exhibits potent anti-cancer activity and potential applications in various fields of scientific research. The synthesis of this compound is relatively simple, and its selectivity towards cancer cells and low toxicity towards normal cells make it an attractive candidate for further study. Future research is needed to fully understand the mechanism of action of this compound and identify its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 4-Imidazol-1-yl-6-methylquinazoline can be achieved through several methods. One of the most common methods involves the reaction of 6-methylquinazoline with imidazole in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity. Another method involves the reaction of 6-methylquinazoline with imidazole in the presence of a base and a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Wissenschaftliche Forschungsanwendungen
4-Imidazol-1-yl-6-methylquinazoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4-Imidazol-1-yl-6-methylquinazoline exhibits potent anti-cancer activity against various types of cancer cells including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
4-imidazol-1-yl-6-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-2-3-11-10(6-9)12(15-7-14-11)16-5-4-13-8-16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIYSPCADHXTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imidazol-1-yl-6-methylquinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)

![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)

![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)


![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)
